molecular formula C5H10N2O2 B14716633 (Methylamino)[(propan-2-ylideneamino)oxy]methanone CAS No. 10520-34-0

(Methylamino)[(propan-2-ylideneamino)oxy]methanone

Katalognummer: B14716633
CAS-Nummer: 10520-34-0
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: DYHDSNLVRHBLIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Methylamino)[(propan-2-ylideneamino)oxy]methanone is an organic compound with a unique structure that includes both methylamino and propan-2-ylideneamino groups

Eigenschaften

CAS-Nummer

10520-34-0

Molekularformel

C5H10N2O2

Molekulargewicht

130.15 g/mol

IUPAC-Name

(propan-2-ylideneamino) N-methylcarbamate

InChI

InChI=1S/C5H10N2O2/c1-4(2)7-9-5(8)6-3/h1-3H3,(H,6,8)

InChI-Schlüssel

DYHDSNLVRHBLIR-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOC(=O)NC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Methylamino)[(propan-2-ylideneamino)oxy]methanone typically involves the reaction of methylamine with propan-2-one oxime under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: (Methylamino)[(propan-2-ylideneamino)oxy]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or oxime groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(Methylamino)[(propan-2-ylideneamino)oxy]methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (Methylamino)[(propan-2-ylideneamino)oxy]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

    (Propan-2-ylideneamino)oxy]methanone: A related compound with similar structural features but lacking the methylamino group.

    Methylamino]methanone: Another similar compound that includes the methylamino group but differs in other structural aspects.

Uniqueness: (Methylamino)[(propan-2-ylideneamino)oxy]methanone is unique due to the presence of both methylamino and propan-2-ylideneamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.